molecular formula C19H28N4O3 B5365016 1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Número de catálogo B5365016
Peso molecular: 360.5 g/mol
Clave InChI: IMTFLCBQNBSLOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-193, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound belongs to the class of piperidine-based compounds and has shown promising results in preclinical studies.

Mecanismo De Acción

The mechanism of action of 1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and survival. In addition, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It has a high purity, which makes it suitable for use in various assays and experiments. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale studies. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not fully understood.

Direcciones Futuras

There are several future directions for the research and development of 1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in cancer, inflammation, and neurological disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. This information could be used to design more potent and selective derivatives of this compound. Additionally, future studies could focus on improving the pharmacokinetic properties of this compound, such as its bioavailability and half-life, to enhance its efficacy and reduce its toxicity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, with the goal of developing it as a novel therapeutic agent.
Conclusion
In conclusion, this compound is a novel small molecule with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Métodos De Síntesis

The synthesis of 1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves a series of chemical reactions, starting with the reaction of 1-(cyclopropylcarbonyl)piperidine with isoxazole-3-carboxylic acid to form the corresponding acid chloride. This intermediate is then reacted with N-(3-aminopropyl)-1,4'-bipiperidine-3-carboxamide to give this compound. The overall yield of this synthesis method is around 35%, and the purity of the final product is greater than 98%.

Aplicaciones Científicas De Investigación

1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent activity against various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has demonstrated antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Propiedades

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c24-18(20-12-16-7-11-26-21-16)15-2-1-8-23(13-15)17-5-9-22(10-6-17)19(25)14-3-4-14/h7,11,14-15,17H,1-6,8-10,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTFLCBQNBSLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.